molecular formula C14H18NO3P B8471111 Diethyl 2-quinolinylmethylphosphonate CAS No. 42333-51-7

Diethyl 2-quinolinylmethylphosphonate

Cat. No.: B8471111
CAS No.: 42333-51-7
M. Wt: 279.27 g/mol
InChI Key: IGHVSFVDNSDRCK-UHFFFAOYSA-N
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Description

Diethyl 2-quinolinylmethylphosphonate is a useful research compound. Its molecular formula is C14H18NO3P and its molecular weight is 279.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

42333-51-7

Molecular Formula

C14H18NO3P

Molecular Weight

279.27 g/mol

IUPAC Name

2-(diethoxyphosphorylmethyl)quinoline

InChI

InChI=1S/C14H18NO3P/c1-3-17-19(16,18-4-2)11-13-10-9-12-7-5-6-8-14(12)15-13/h5-10H,3-4,11H2,1-2H3

InChI Key

IGHVSFVDNSDRCK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=NC2=CC=CC=C2C=C1)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of diisopropylamine (15 g, 150 mmol) in THF (250 mL) was added n-BuLi (2.5 M in hexane, 59 mL, 150 mmol) at −78° C. under a nitrogen atmosphere. The resulting solution was stirred at −45° C. for 0.5 h, then cooled to −78° C., and 2-methylquinoline (10 g, 70 mmol) was added. The resulting solution was stirred at −78° C. for 0.5 h and then diethyl chlorophosphonate (14 g, 80 mmol) was added. The reaction mixture was stirred at −78° C. for 1 h and then at rt for 1 h. The reaction mixture was treated with saturated NH4Cl (300 mL) and extracted with EtOAc (3×350 mL). The organic layers were combined, dried over Na2SO4, filtered and concentrated under reduced pressure. The residue obtained was purified by flash column chromatography on silica gel (EtOAc/petroleum ether (1:2 v/v)) to obtain compound 58a as a yellow oil. Mass Spectrum (LCMS, ESI pos.) Calcd. For C14H18NO3P: 280.1 (M+H). Found 280.2.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
59 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four

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